Product packaging for Oleyl erucate(Cat. No.:CAS No. 17673-56-2)

Oleyl erucate

Cat. No.: B097123
CAS No.: 17673-56-2
M. Wt: 589 g/mol
InChI Key: SZAMSYKZCSDVBH-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Bio-based Oleochemicals and Sustainability

Oleyl erucate (B1234575) is classified as an oleochemical, a category of chemicals derived from natural fats and oils through processes like hydrolysis or alcoholysis. petercremerna.com These bio-based compounds are increasingly researched and utilized as sustainable alternatives to petrochemicals sourced from petroleum. petercremerna.com The sustainability of oleochemicals is rooted in their derivation from renewable resources, such as plant and animal fats. petercremerna.comemeryoleo.com Companies in this sector often focus on responsible sourcing and eco-efficient manufacturing to enhance the environmental profile of their products. petercremerna.comulprospector.com

The synthesis of oleyl erucate involves the esterification of oleyl alcohol and erucic acid. tiiips.comupichem.comdeascal.com These precursors are themselves derived from renewable vegetable sources. Oleyl alcohol is often sourced from olive oil, while erucic acid is commonly extracted from plants in the Brassicaceae family, such as rapeseed oil. tiiips.comdeascal.com This positions this compound as a product fully based on renewable feedstocks, aligning with global sustainability goals and the growing demand for "green" chemistry. emeryoleo.comulprospector.com Some manufacturing processes for this compound are designed to be eco-efficient, utilizing renewable energy to lower the carbon footprint compared to conventional chemical production methods. ulprospector.com

Role as a High-Performance Ester in Diverse Material Systems

This compound is a liquid wax ester recognized for its high-performance properties as an emollient, conditioner, and texture enhancer. specialchem.comnaturallythinking.com Its chemical structure, consisting of long-chain unsaturated components, allows it to form a lightweight, non-greasy protective layer that is effective in various formulations. specialchem.comlesielle.comatamanchemicals.com In skin care applications, it provides a silky, velvety feel, improves the spreadability of products, and imparts a glossy finish. specialchem.comnaturallythinking.com

Due to its functional and sensory profile, this compound is frequently used as a cost-effective substitute for jojoba oil, to which it shares similar lipid components and benefits. specialchem.comlesielle.comatamanchemicals.comnama-group.com Beyond cosmetics, its utility extends to industrial applications where it functions as a natural lubricant and plasticizer, enhancing the flexibility and durability of materials. upichem.com This versatility makes it a sought-after component in both beauty and industrial sectors. upichem.com

Interdisciplinary Research Landscape for this compound

The study and application of this compound span multiple scientific disciplines, reflecting its versatile nature.

Cosmetic Science: This is the most prominent field for this compound's application. Research focuses on its function as a skin and hair conditioning agent. tiiips.comspecialchem.comcosmileeurope.eu It is widely incorporated into products like creams, lotions, lipsticks, and hair serums for its emollient properties, which help to soften and smooth skin and hair. specialchem.comlesielle.comatamanchemicals.com Its ability to act as a dispersant for pigments and improve the texture of formulations makes it a multifunctional ingredient in cosmetic chemistry. specialchem.com

Polymer Science: In the realm of polymer science, this compound is investigated for its role as a bio-based plasticizer. upichem.com Plasticizers are additives that increase the flexibility and durability of materials. The use of this compound contributes to the development of more sustainable polymer systems with enhanced material properties. upichem.com

Tribology and Lubrication: Tribology, the science of interacting surfaces in relative motion, is another relevant field. researchgate.net this compound serves as a lubricant in various industrial applications. upichem.comnama-group.com The development of effective, bio-based lubricants is a key area of research aimed at improving energy efficiency and reducing the environmental impact of industrial processes. researchgate.net

Interactive Data Tables

Compound Identification

IdentifierValue
Chemical Name (Z)-Octadec-9-enyl (Z)-docos-13-enoate deascal.comspecialchem.com
INCI Name This compound nih.govmyskinrecipes.com
CAS Number 17673-56-2 tiiips.comspecialchem.comnih.gov
EC Number 241-654-9 tiiips.comspecialchem.comnih.gov

Chemical and Physical Properties

PropertyValue
Molecular Formula C₄₀H₇₆O₂ tiiips.comspecialchem.comchembk.com
Molar Mass 589.03 g/mol nih.govchembk.com
Appearance Colorless to yellowish, low-viscosity liquid/oil tiiips.comnaturallythinking.comatamanchemicals.com
Predicted Density 0.866 ± 0.06 g/cm³ chembk.com
Predicted Boiling Point 637.7 ± 34.0 °C chembk.com
Viscosity (25°C) 40 Max (mPa.s) myskinrecipes.com
Saponification Value 90-100 (mgKOH/g) myskinrecipes.com
Iodine Value 82-92 (gl/100g) myskinrecipes.com
Solubility Soluble in oil, diethyl ether, acetone, isopropanol (B130326) naturallythinking.comatamanchemicals.commyskinrecipes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O2 B097123 Oleyl erucate CAS No. 17673-56-2

Properties

CAS No.

17673-56-2

Molecular Formula

C40H76O2

Molecular Weight

589 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] (Z)-docos-13-enoate

InChI

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18-

InChI Key

SZAMSYKZCSDVBH-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC

Other CAS No.

17673-56-2

Origin of Product

United States

Advanced Analytical and Characterization Techniques for Oleyl Erucate

Spectroscopic Analysis Methods

Spectroscopy leverages the interaction of electromagnetic radiation with matter to provide information on molecular structure, functional groups, and composition. spectroscopyonline.comspectroscopyonline.com Various spectroscopic methods are indispensable for the detailed characterization of Oleyl Erucate (B1234575).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Compositional Differentiation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. americanpharmaceuticalreview.com

For Oleyl Erucate, the FTIR spectrum provides a distinct molecular fingerprint. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. americanpharmaceuticalreview.comsemanticscholar.org

Key characteristic absorption bands in the FTIR spectrum of this compound include:

C=O Stretch: A strong, sharp peak around 1740 cm⁻¹, characteristic of the ester carbonyl group. researchgate.net

C-O Stretch: A peak in the 1170-1160 cm⁻¹ region, corresponding to the C-O-C stretching of the ester linkage. researchgate.net

C-H Stretches: Strong absorptions between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching of C-H bonds in the long methylene (-CH₂) and terminal methyl (-CH₃) groups. researchgate.net

=C-H Stretch: A peak typically observed just above 3000 cm⁻¹ (around 3006 cm⁻¹), indicating the C-H stretching of the olefinic groups (-CH=CH-) in both the oleyl and erucyl chains. nih.gov

-CH₂- Rocking: A vibration around 720 cm⁻¹ can indicate the presence of long polymethylene chains. nih.gov

FTIR-ATR can be used to differentiate this compound from other compounds by comparing their unique spectral patterns and to assess its purity by detecting the presence of impurities with different functional groups, such as free fatty acids (broad O-H stretch around 3000 cm⁻¹) or alcohols. ihc-platform.net

Table 2: Characteristic FTIR Absorption Bands for this compound This interactive table summarizes the key vibrational frequencies used to identify this compound.

Vibrational Mode Functional Group Wavenumber (cm⁻¹)
C=O Stretch Ester ~1740 researchgate.net
C-O-C Stretch Ester 1160 - 1170 researchgate.net
C-H Stretch Aliphatic (-CH₂, -CH₃) 2850 - 3000 researchgate.net
=C-H Stretch Alkene (-CH=CH-) ~3006 nih.gov
C-H Rocking Methylene (-(CH₂)n-) ~720 nih.gov

Vibrational Spectroscopy (e.g., Near-Infrared (NIR), Raman) for Compositional Assessment and Quality Control

Both Near-Infrared (NIR) and Raman spectroscopy are powerful vibrational techniques used for rapid and non-destructive analysis, making them highly suitable for quality control applications in industrial settings. iris-eng.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures overtones and combination bands of fundamental molecular vibrations. iris-eng.com It is particularly sensitive to C-H, N-H, and O-H bonds. For this compound, NIR can be used to quantify attributes such as the degree of unsaturation by analyzing the bands related to the =C-H groups. It is an effective tool for in-line process monitoring during production to ensure consistent product quality. nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light from a laser source. iris-eng.com It provides information complementary to FTIR. The C=C double bond in the oleyl and erucyl moieties gives a strong Raman signal, making this technique excellent for assessing unsaturation. The ester C=O bond also has a characteristic Raman band. nih.gov Raman spectroscopy can be used for real-time monitoring of reactions like esterification to track the conversion of reactants into the final wax ester product. nih.govacs.org

Mass Spectrometry (MS) and Mass Spectrometry Imaging (MSI) for Molecular Identification and Distribution

Mass Spectrometry (MS): MS is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound with high accuracy and can help elucidate its structure through fragmentation analysis. When coupled with techniques like Liquid Chromatography (LC-MS), it allows for the precise identification of components in a mixture. researchgate.netresearchgate.net For wax esters, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺ or adducts with ions like ammonium [M+NH₄]⁺. researchgate.netresearchgate.net Tandem MS (MS/MS) involves fragmenting the parent ion to produce smaller ions, which can confirm the identities of the constituent fatty acid (erucic acid) and fatty alcohol (oleyl alcohol).

Mass Spectrometry Imaging (MSI): MSI is a powerful tool that visualizes the spatial distribution of molecules directly in tissue sections or other samples without the need for labeling. researchgate.netnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are widely used for lipid imaging. aspect-analytics.comnih.gov In a hypothetical analysis of a biological sample containing this compound, MSI could map its precise location within the sample's structure. The mass spectrometer collects a full mass spectrum at each pixel of a defined grid on the sample, and an image is generated by plotting the intensity of the m/z value corresponding to this compound across that grid. nih.gov This provides invaluable information on the compound's distribution in relation to the sample's morphology. nih.govrsc.org

Chromatographic Separation Sciences

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a non-volatile, high-molecular-weight compound like this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of non-polar wax esters like this compound, reversed-phase HPLC is typically employed. researchgate.net In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase. Due to its long, hydrophobic alkyl chains, this compound is strongly retained on the column and elutes at a long retention time, allowing for its effective separation from more polar impurities. researchgate.net As wax esters lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often used for quantification. hplc.eunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry provides the highest level of sensitivity and specificity for analysis. creative-proteomics.commtoz-biolabs.com LC separates the components of the mixture, which are then introduced into the mass spectrometer for identification. researchgate.net This technique is the gold standard for confirming the presence of this compound in complex matrices, such as natural oils or cosmetic formulations, and for quantifying it at very low levels. aspect-analytics.com The initial mass spectrometer selects the parent ion for this compound, which is then fragmented to produce characteristic product ions, confirming its identity with a high degree of confidence. researchgate.netspectroscopyonline.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Mixture Separation

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique frequently used for the qualitative analysis of lipids, including wax esters like this compound. scientificlabs.co.uknih.govoperachem.com It serves two primary purposes in the context of this compound analysis: monitoring the progress of synthesis reactions and separating it from other components in a mixture. ukessays.com

During the synthesis of this compound, TLC allows for rapid, real-time tracking of the reaction's progress. rsc.org By spotting small aliquots of the reaction mixture onto a TLC plate over time, one can observe the consumption of reactants (oleyl alcohol and erucic acid) and the formation of the product (this compound). rsc.org The separation is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and a mobile phase. ukessays.com As this compound is a nonpolar lipid, it travels further up the polar silica gel plate than its more polar precursors.

For mixture separation, TLC is effective in distinguishing wax esters from other lipid classes such as triacylglycerols, free fatty acids, and sterols. researchgate.netnih.gov The choice of the mobile phase, or solvent system, is critical for achieving good separation. A common system for neutral lipids involves a mixture of nonpolar and slightly polar solvents. For instance, a mobile phase of hexane, diethyl ether, and acetic acid is frequently used to separate wax esters from other seed lipid extracts. researchgate.net After development, the separated spots can be visualized using various methods, such as exposure to iodine vapor, charring with a cupric sulfate solution, or viewing under UV light if a fluorescent indicator is incorporated into the stationary phase. operachem.comresearchgate.netnih.gov

Table 1: Example TLC Systems for Wax Ester Separation

Stationary Phase Mobile Phase (v/v/v) Application Visualization Reference
Silica Gel Hexane:Diethyl Ether:Acetic Acid (80:20:0.1) Separation of wax esters from triacylglycerols and steryl esters in seed oil. Charring with cupric sulfate solution. researchgate.net
Silica Gel Hexane:Diethyl Ether:Acetic Acid (85:15:2) Separation of components in carnauba wax, including wax esters. Not specified. researchgate.net
Silica Gel Toluene or Xylene Isolation of a pure wax ester fraction. Comparison with authentic standards. gerli.com
Silica Gel Hexane:Diethyl Ether (94:6) Isolation of wax esters from chemical derivatives. Not specified. gerli.com

Extraction Chromatography Techniques for Component Isolation

For the preparative isolation and purification of this compound from crude reaction mixtures or natural extracts, extraction chromatography techniques like column chromatography and solid-phase extraction (SPE) are indispensable. These methods operate on principles similar to TLC but are scalable for purifying larger quantities of material. nih.govaocs.org

Column Chromatography This technique involves packing a glass column with an adsorbent, most commonly silica gel, which acts as the stationary phase. gerli.comaocs.org The lipid mixture containing this compound is dissolved in a small amount of a nonpolar solvent and loaded onto the top of the column. gerli.com A solvent or a sequence of solvents (elution gradient) is then passed through the column. Nonpolar compounds like wax esters have a weaker affinity for the polar silica gel and are eluted first with nonpolar solvents like hexane or a hexane/diethyl ether mixture. gerli.com More polar lipids are retained more strongly and require more polar solvents for their elution. Fractions are collected sequentially, and techniques like TLC are used to identify the fractions containing the pure this compound.

Solid-Phase Extraction (SPE) SPE is a more modern and rapid form of liquid-solid extraction that utilizes pre-packed cartridges containing a solid adsorbent. nih.govaocs.org This technique is highly efficient for sample preparation, purification, and enrichment of specific lipid classes. nih.gov For isolating this compound, a silica gel cartridge is typically used. The process involves four main steps:

Conditioning: The cartridge is washed with a nonpolar solvent to activate the stationary phase. nih.gov

Loading: The sample, dissolved in a nonpolar solvent like chloroform or heptane, is applied to the cartridge. nih.gov

Washing: Impurities that are more polar or less retained than the wax esters can be washed from the cartridge with a specific solvent.

Elution: The desired this compound is recovered by passing a suitable solvent through the cartridge. For instance, wax esters can be eluted with heptane or a chloroform/isopropanol (B130326) mixture. nih.gov

SPE is a valuable tool for isolating wax esters from other lipid classes in oils before further analysis or use. nih.gov

Table 2: Extraction Chromatography Methods for Wax Ester Isolation

Technique Stationary Phase Elution Solvents Purpose Reference
Column Chromatography Silica Gel Dichloromethane/Hexane (2:3, v/v) Fractionation of neutral lipids to isolate wax esters. gerli.com
Column Chromatography Hydrated Silica Gel n-Hexane/Ethyl Ether (99:1, v/v) Isolation of waxes from vegetable oils. gerli.com

Advanced Stationary Phases and Elution Strategies for Enhanced Resolution

Achieving high-resolution separation of individual wax ester species, such as distinguishing this compound from other long-chain wax esters, often requires more advanced chromatographic techniques than standard silica gel chromatography. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with specialized stationary phases and optimized elution strategies are employed for this purpose.

Advanced Stationary Phases:

C30 Reverse Phase Columns: For HPLC analysis, reverse-phase columns with long alkyl chains (e.g., C30) have proven effective for separating complex wax mixtures. researchgate.netsemanticscholar.org These nonpolar stationary phases separate molecules based on their hydrophobicity. A gradient elution, typically with methanol and chloroform, allows for the separation of wax esters up to 60 carbon atoms in size. semanticscholar.org

WAX-based GC Columns: In Gas Chromatography, polar stationary phases are used to separate fatty acid derivatives and esters. Polyethylene glycol (PEG) phases, often referred to as WAX phases, are highly polar and are used for these analyses. glsciencesinc.com Specialized WAX columns, such as those deactivated for acidic compounds (e.g., Stabilwax®-DA) or basic compounds (e.g., Stabilwax®-DB), can provide improved peak shapes and resolution without the need for derivatization. cloudfront.net

Ionic Liquid (IL) Stationary Phases: Ionic liquid-based GC columns offer unique selectivity, particularly for separating geometric (cis/trans) and positional isomers of fatty acid methyl esters (FAMEs), which are components of hydrolyzed this compound. researchgate.net Their customizable structures and high thermal stability provide an alternative to traditional polar phases. researchgate.net

Elution Strategies for Enhanced Resolution:

Gradient Elution in HPLC: In HPLC, a gradual change in the mobile phase composition (gradient elution) is used to improve the separation of complex mixtures. semanticscholar.org For wax ester analysis on a C30 column, the gradient might start with a higher concentration of a weaker solvent (like methanol) and gradually increase the concentration of a stronger solvent (like chloroform) to elute the more retained, higher molecular weight wax esters. semanticscholar.org

Shallow Gradients in Ion-Exchange Chromatography (IEX): While not directly used for intact this compound, if components were modified for IEX, employing a shallow elution gradient (a slow, gradual change in salt concentration or pH) significantly increases the resolution between closely eluting peaks. cytivalifesciences.com

Flow Rate Optimization: In any column chromatography technique, decreasing the flow rate of the mobile phase generally allows for more interactions between the analyte and the stationary phase, leading to better separation and increased resolution. cytivalifesciences.com

Table 3: Comparison of Advanced Stationary Phases for Wax Ester-Related Analysis

Stationary Phase Type Technique Principle of Separation Application for this compound Reference
C30 Alkyl Chain HPLC Reverse-Phase (Hydrophobicity) Separation of intact this compound from other high molecular weight wax esters. researchgate.netsemanticscholar.org
Polyethylene Glycol (WAX) GC Polarity Analysis of the fatty acid and alcohol components after hydrolysis and derivatization. glsciencesinc.comcloudfront.net

Chemical Derivatization for Enhanced Detection and Analysis

Chemical derivatization is a process that transforms an analyte into a new compound with properties that are more suitable for a given analytical method. libretexts.org For this compound and its constituent parts, derivatization is often essential to improve volatility for gas chromatography or to enhance detection sensitivity in both chromatography and mass spectrometry. scribd.comcovachem.com

Principles and Reagents for Derivatization in Spectroscopic and Chromatographic Methods

The primary goal of derivatization in the analysis of lipids like this compound is to modify polar functional groups, such as the carboxylic acid group of erucic acid or the hydroxyl group of oleyl alcohol, which can be analyzed after hydrolysis of the ester. This modification reduces polarity, decreases hydrogen bonding, and increases volatility and thermal stability, making the analytes more amenable to GC analysis. libretexts.orgscribd.comcovachem.comnih.gov

Common Derivatization Principles and Reagents:

Esterification: This is the most common method for analyzing the fatty acid component (erucic acid). The carboxylic acid is converted into a more volatile ester, typically a fatty acid methyl ester (FAME). researchgate.netaocs.org This is often achieved by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like hydrogen chloride or boron trifluoride. researchgate.netaocs.org Dimethylformamide acetals can also be used as they are stable, easy to handle, and can convert fatty acids to their corresponding alkyl esters. tcichemicals.com

Silylation: This technique replaces active hydrogens in hydroxyl groups (like in oleyl alcohol) with a trimethylsilyl (TMS) group. libretexts.orgfujifilm.com The resulting TMS ethers are more volatile, less polar, and more thermally stable. tcichemicals.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). tcichemicals.comthermofisher.comsigmaaldrich.com

Acylation: This method introduces an acyl group into molecules with active hydrogens. It is particularly useful for adding fluorinated groups (e.g., from pentafluoropropionic anhydride or hexafluoroisopropanol), which makes the derivatives highly sensitive to electron capture detection (ECD) in GC. covachem.comfujifilm.comthermofisher.com This process weakens polarity and improves separation. fujifilm.com

Table 4: Common Derivatization Reagents and Their Applications

Derivatization Method Reagent(s) Target Functional Group Resulting Derivative Purpose
Esterification Methanolic HCl, BF3-Methanol Carboxylic Acid (Erucic Acid) Fatty Acid Methyl Ester (FAME) Increase volatility for GC. scribd.comaocs.org
Silylation BSTFA, MSTFA (+ TMCS) Hydroxyl (Oleyl Alcohol), Carboxylic Acid Trimethylsilyl (TMS) Ether/Ester Increase volatility and thermal stability for GC. tcichemicals.comthermofisher.comsigmaaldrich.com

On-Tissue Chemical Derivatization Strategies for Complex Matrices

On-tissue chemical derivatization is an emerging strategy used in conjunction with mass spectrometry imaging (MSI) to detect and map the spatial distribution of molecules directly on a thin slice of biological tissue. mdpi.comnih.gov This technique is particularly valuable for lipids like fatty acids and their esters, which may have low abundance or poor ionization efficiency in their native form. acs.org

The process involves applying a derivatization reagent directly onto the tissue surface, often via spraying or sublimation. acs.org The reagent reacts with the target analyte (e.g., the carboxylic acid group of erucic acid, if this compound were hydrolyzed in situ) to attach a tag that significantly improves its detection by mass spectrometry. mdpi.com For example, reagents like Girard's Reagent T (GT) can be used to label long-chain fatty acids. mdpi.com This labeling adds a permanent positive charge to the molecule, which dramatically enhances its ionization efficiency and detection sensitivity in MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging). mdpi.com

Other reagents have been developed to target specific functional groups. For instance, (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) can be used for the sensitive detection of carboxyl-containing biomolecules. acs.org A two-step process involving on-tissue chemical oxidation followed by derivatization with Girard's P reagent has been used to visualize metabolites containing primary and secondary hydroxyl groups, such as fatty alcohols. nih.gov These strategies allow researchers to overcome the challenges of low sensitivity and visualize the distribution of specific lipids within the complex matrix of a biological tissue. mdpi.comacs.org

Impact of Derivatization on Analytical Sensitivity and Selectivity

Chemical derivatization has a profound impact on the sensitivity and selectivity of analytical methods for this compound and its components.

Impact on Sensitivity:

Enhanced Ionization: In mass spectrometry, many lipids have low ionization efficiency. Derivatization adds a readily ionizable or permanently charged group to the molecule, which significantly boosts the signal intensity and, therefore, the detection sensitivity. mdpi.comacs.orgmdpi.com For example, GT labeling of fatty acids adds a permanent positive charge, leading to a much stronger signal in positive-ion mode MSI. mdpi.com

Improved Detector Response: In gas chromatography, attaching specific chemical groups can enhance the response of certain detectors. Introducing halogen atoms (e.g., fluorine) via acylation makes the derivative highly responsive to an electron capture detector (ECD), allowing for trace-level quantification. researchgate.net

Reduced Analyte Loss: By converting polar functional groups into less polar derivatives, the likelihood of the analyte adsorbing to active sites in the GC inlet or column is reduced, leading to better peak shape and a more accurate, sensitive measurement. libretexts.org

Impact on Selectivity:

Improved Chromatographic Separation: Derivatization alters the volatility and polarity of analytes, which can greatly improve their separation from other components in a mixture. covachem.com Converting fatty acids to FAMEs is a classic example, allowing for their baseline separation by GC, which would be impossible for the underivatized, polar, and non-volatile free fatty acids. nih.gov

Targeted Analysis: Derivatization reagents are often designed to react with specific functional groups. nih.gov This inherent reactivity provides a layer of selectivity, as only the compounds containing the target group will be modified and subsequently detected, reducing interference from the sample matrix. mdpi.com

Characteristic Mass Fragments: In mass spectrometry, the derivatizing group can introduce a unique and predictable fragmentation pattern upon collision-induced dissociation (CID). This helps in the structural confirmation of the analyte and allows for highly selective detection using techniques like multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov

Structural Elucidation and Purity Assessment Methodologies

The definitive identification and purity verification of this compound, a long-chain wax ester, necessitates the application of advanced analytical techniques. A combination of spectroscopic and chromatographic methods is employed to provide an unambiguous structural confirmation and to quantify any potential impurities. tiiips.comintertek.comtaylorandfrancis.com These methodologies are crucial for ensuring the quality and consistency of the compound for its various applications.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of this compound, confirming the correct ester linkage between oleyl alcohol and erucic acid, and verifying the positions of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. intertek.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the atomic connectivity and chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals confirm the structure, including the triplet corresponding to the methylene protons adjacent to the ester oxygen (α-CH₂) on the alcohol moiety, and the multiplet for the olefinic protons (-CH=CH-) from both the oleyl and erucyl chains. nih.govmagritek.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. epa.gov Characteristic signals include the carbonyl carbon of the ester group, the olefinic carbons, and the various methylene carbons along the long aliphatic chains. epa.gov The chemical shifts of these carbons provide definitive evidence of the molecular structure. epa.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on typical values for long-chain unsaturated esters.

Assignment Nucleus Expected Chemical Shift (ppm) Key Structural Information
Olefinic Protons¹H~5.34 (m)Presence of C=C double bonds in both chains.
α-Methylene Protons (Alcohol)¹H~4.05 (t)Protons on the carbon attached to the ester oxygen.
α-Methylene Protons (Acid)¹H~2.28 (t)Protons on the carbon adjacent to the carbonyl group.
Allylic Protons¹H~2.01 (m)Protons on carbons adjacent to the double bonds.
Terminal Methyl Protons¹H~0.88 (t)End of the aliphatic chains.
Ester Carbonyl¹³C~173.9Confirms the presence of the ester functional group.
Olefinic Carbons¹³C~129.7 - 130.2Confirms the presence of C=C double bonds.
Methylene Carbon (Alcohol α-C)¹³C~64.4Carbon attached to the ester oxygen.
Methylene Carbon (Acid α-C)¹³C~34.2Carbon adjacent to the carbonyl group.

Mass Spectrometry (MS) Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. intertek.comnih.gov Due to the low volatility of long-chain wax esters, techniques like high-temperature gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with appropriate ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) are often used. researchgate.netnih.gov

Under Electron Ionization (EI), the molecule fragments in a predictable manner. The most important fragments are those that allow for the characterization of the acid and alcohol components. nih.gov The acylium ion, [RCO]⁺, is a prominent fragment that clearly identifies the erucic acid moiety. nih.gov

Table 2: Characteristic Mass Fragments of this compound in EI-MS

m/z (mass-to-charge ratio) Fragment Identity Structural Significance
588.6[M]⁺ (Molecular Ion)Confirms the molecular weight of this compound (C₄₀H₇₆O₂).
323[C₂₂H₄₁O]⁺Acylium ion fragment corresponding to the erucyl group.
264[C₁₈H₃₄]⁺Fragment corresponding to the oleyl alkyl chain.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3005=C-H StretchAlkene
~2925, ~2854C-H Asymmetric & Symmetric StretchAlkane (CH₂)
~1740C=O StretchEster
~1165C-O StretchEster

Chromatographic Techniques for Purity Assessment

Chromatography is the primary methodology for separating this compound from unreacted starting materials (oleyl alcohol and erucic acid), byproducts, and other lipid impurities, thereby enabling accurate purity assessment. tricliniclabs.com

Gas Chromatography (GC) Due to the high molecular weight and boiling point of this compound, high-temperature gas chromatography (HT-GC) is required. nih.gov Using a thermally stable capillary column, GC can effectively separate the target compound from more volatile impurities. nih.gov Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. oup.com Flame Ionization Detection (FID) is commonly used for quantification. gerli.com

High-Performance Liquid Chromatography (HPLC) HPLC, particularly in a non-aqueous reversed-phase (NARP) setup, is highly effective for the analysis of wax esters. researchgate.net This technique separates compounds based on their partitioning between a nonpolar stationary phase and a mobile phase. tricliniclabs.com For a molecule like this compound, which lacks a strong UV chromophore, detectors such as an Evaporative Light-Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are employed. researchgate.netthermofisher.com HPLC can resolve this compound from other esters with different chain lengths or degrees of unsaturation. researchgate.net

Table 4: Example Chromatographic Conditions for this compound Purity Analysis

Technique Column Mobile Phase/Carrier Gas Detector Purpose
HT-GC DB-1 HT fused-silica (or similar)HeliumFID / MSQuantifies purity and identifies volatile impurities.
RP-HPLC C18 or C30, non-aqueousAcetonitrile/Ethyl Acetate GradientELSD / CADSeparates this compound from non-volatile impurities and related esters. researchgate.netresearchgate.net

Molecular Level Insights and Mechanistic Studies

Intermolecular Interactions and Self-Assembly Phenomena

The way oleyl erucate (B1234575) molecules interact with each other governs their macroscopic properties, such as viscosity and phase behavior. These interactions are primarily non-covalent and are highly influenced by the molecule's specific geometry.

The molecular structure of oleyl erucate is the primary determinant of the types and strengths of its intermolecular forces. Key structural features include its long hydrocarbon chains and, most critically, the presence of two cis-configured double bonds.

The intermolecular forces present in this compound are a combination of weak, non-covalent interactions.

London Dispersion Forces: As the dominant intermolecular force for nonpolar molecules, London dispersion forces are particularly significant for this compound due to its large size and high number of electrons. wikipedia.orglibretexts.org These forces arise from temporary, fluctuating dipoles in the electron clouds of the molecules. wikipedia.org The strength of these forces increases with molecular surface area and the number of electrons, making them a key factor in the interactions of long-chain esters. avantiresearch.com

Table 1: Summary of Intermolecular Forces in this compound
Interaction TypeDescriptionStructural BasisRelative Strength
London Dispersion ForcesAttraction between temporary, induced dipoles due to electron cloud fluctuations. libretexts.orgLarge molecular size (C40) and numerous electrons. avantiresearch.comDominant
Dipole-Dipole InteractionsAttraction between the permanent dipoles of the ester groups. suniv.ac.inPolar ester (-COO-) functional group.Weak

Due to its highly nonpolar and hydrophobic nature, this compound does not form micelles in aqueous solutions in the way that traditional amphiphilic surfactants do. It is a wax ester, which is insoluble in water and will phase-separate. gerli.com

However, in non-aqueous environments or as part of a complex lipid mixture, this compound participates in supramolecular aggregation. In systems like oleogels, wax esters like this compound can crystallize to form a fine, three-dimensional network of particles that entraps a large volume of liquid oil. ugent.beusu.edu This process is a form of self-assembly, but it results in a crystalline gel network rather than discrete micelles. usu.edu The aggregation is driven by the same intermolecular forces, primarily van der Waals interactions, that govern its other physical behaviors.

Crystallization Behavior and Polymorphism

Although a liquid at room temperature, this compound will solidify and crystallize at lower temperatures. The process and resulting solid-state structure are complex and heavily influenced by both its intrinsic molecular properties and external conditions.

The transition from a liquid to a solid state for lipids is often not a simple, direct process. It can involve intermediate states of order known as liquid crystalline or mesophases. rsc.org

Phase Transitions: The temperature at which a lipid transitions from an ordered gel phase to a disordered liquid crystalline phase is its phase transition temperature. avantiresearch.com For this compound, this transition occurs at a low temperature due to the disorder introduced by its cis double bonds, which disrupt the efficient packing required for a stable solid lattice. avantiresearch.comnih.gov Studies on similar lipids show that binary mixtures of wax and cholesteryl esters can significantly lower the phase transition temperatures of the individual components, indicating that molecular interactions in mixtures can further disrupt ordered packing. nih.gov

Mesophases: Many polar lipids can self-assemble into various lyotropic liquid crystalline mesophases, such as lamellar (layered), hexagonal (cylindrical), or cubic (bicontinuous) structures, depending on conditions like temperature and solvent presence. rsc.orgnih.gov While this compound itself is a nonpolar wax ester, unsaturated lipids can form smectic liquid crystal phases, where molecules are arranged in layers. rupress.org It is plausible that upon cooling, this compound may pass through such a layered, liquid crystalline state before fully solidifying into a crystalline form.

The ability of a substance to exist in more than one crystalline form is known as polymorphism. youtube.com For waxes, common polymorphs include the α, β', and β forms, each with different molecular packing and stability. mdpi.com The crystallization of this compound is governed by several factors.

Internal Factors: The molecular structure of this compound is the most critical internal factor. The kinks from its two cis double bonds make it difficult for the molecules to align into the most stable and dense β-polymorph. Instead, it would likely favor less-ordered crystal forms like the hexagonal-packed α-polymorph or the orthorhombic β'-polymorph upon cooling. mdpi.com The asymmetry of the molecule (an 18-carbon alcohol portion and a 22-carbon acid portion) can also influence the crystallization path. mdpi.com

External Factors:

Cooling Rate: A rapid cooling rate typically results in the formation of smaller, less stable crystals, often in the α-polymorph, because the molecules have insufficient time to arrange themselves into a more ordered configuration. lifestancewax.com Slower cooling allows for the formation of larger, more stable crystals, potentially in the β' form. lifestancewax.com

Temperature: Lower temperatures promote faster crystallization as molecules have less kinetic energy. lifestancewax.com

Additives and Impurities: The presence of other lipids or additives can act as nucleating sites, promoting crystallization, or can inhibit crystal growth by disrupting the lattice formation. ugent.belifestancewax.com

Shear: Mechanical forces or agitation can disrupt the formation of crystalline structures, leading to different crystal sizes and morphologies. ugent.belifestancewax.com

Table 2: Factors Influencing the Crystallization of this compound
Factor TypeFactorInfluence on Crystallization
Internal (Molecular Structure)Unsaturation (cis double bonds)Hinders efficient packing, favors less stable polymorphs (α, β'), lowers melting point. avantiresearch.comnih.gov
AsymmetryAffects the phase transformation pathway and crystal subcell arrangement. mdpi.com
External (Processing Conditions)Cooling RateRapid cooling leads to smaller, less ordered crystals; slow cooling allows for larger, more ordered crystals. lifestancewax.com
TemperatureLower temperatures increase the driving force for crystallization. lifestancewax.com
Additives/ImpuritiesCan act as nucleating agents or crystal growth inhibitors, altering crystal form and stability. ugent.be

X-ray Diffraction (XRD) Studies for Crystal Structure Analysis

For instance, X-ray powder diffraction data for a range of normal long-chain esters have shown that the long spacings can be a linear function of the number of carbon atoms in the molecule, indicating a consistent packing arrangement. nih.gov The lateral packing of hydrocarbon chains in waxes and esters commonly exhibits orthorhombic symmetry, as indicated by strong diffraction peaks around 4.1 Å and 3.7 Å. colostate.edu While specific XRD data for this compound is not present in the reviewed literature, it is anticipated that as a long-chain wax ester, it would exhibit similar crystalline features, with the presence of the cis-double bonds in both the oleyl and erucyl chains influencing the specific packing arrangement and potentially leading to less ordered or polymorphic structures compared to fully saturated esters. nih.gov

Table 1: Predicted X-ray Diffraction Characteristics of this compound Based on Analogous Compounds

Structural Feature Predicted XRD Observation Significance
Layer Structure Presence of "long-spacing" peaks in the low-angle region. Indicates a layered arrangement of molecules, typical for long-chain lipids. The position of these peaks would be related to the extended length of the C40 this compound molecule.
Chain Packing "Short-spacing" peaks in the wide-angle region, likely corresponding to an orthorhombic or similar sub-cell packing. Reveals the lateral organization of the hydrocarbon chains within the layers. The unsaturated nature may lead to broader peaks, indicating less crystalline order.

| Polymorphism | Potential for multiple crystalline forms (polymorphs) depending on thermal history and purification. | Different polymorphs would exhibit distinct XRD patterns and have different physical properties, such as melting point and solubility. |

Rheological Properties and Molecular Motion

The flow and deformation behavior of this compound is critical for its application in formulations, dictating properties like spreadability and texture.

Viscosity and Fluidity Relationships in this compound Systems

This compound is described as a yellowish, low-viscosity oil. atamanchemicals.com The viscosity of long-chain esters is influenced by temperature, molecular weight, and the degree of unsaturation. Generally, for a homologous series of esters, viscosity increases with chain length. The presence of cis-double bonds, as in this compound, introduces kinks in the hydrocarbon chains, which can disrupt ordered packing and lead to lower viscosity and melting points compared to their saturated counterparts. nih.govresearchgate.net

Dynamic Behavior in Different Phases and Environments

The molecular motion of this compound changes significantly with its physical state. In the liquid phase, the molecules have considerable translational and rotational freedom. As the temperature is lowered, the reduction in thermal energy leads to a decrease in molecular motion and an increase in viscosity.

Upon cooling, long-chain molecules like this compound will undergo a phase transition from a liquid to a solid state. This crystallization process is a key aspect of its dynamic behavior. The temperature at which crystallization begins is known as the Wax Appearance Temperature (WAT). tainstruments.com The cooling rate can significantly affect the resulting solid structure, with rapid cooling often leading to smaller, less ordered crystals, while slow cooling allows for the formation of larger, more perfect crystals. researchgate.net

Surface Chemistry and Interfacial Phenomena

The behavior of this compound at interfaces is fundamental to its role as an emollient and film-forming agent. lesielle.comspecialchem.com

Film Formation Mechanisms at Various Interfaces

When applied to a surface, such as skin or at an air-water interface, this compound molecules will arrange themselves to minimize free energy. As an ester of long-chain fatty acids and alcohols, it has an amphiphilic character, although it is predominantly lipophilic. The ester linkage provides a polar head group, while the long hydrocarbon chains are nonpolar.

At an air-water interface, it is expected that the polar ester group will have an affinity for the water phase, while the nonpolar tails will orient away from the water and towards the air. This leads to the formation of a monolayer film on the water surface. The formation of such films by lipid molecules is a well-studied phenomenon. researchgate.net The process typically involves the diffusion of molecules to the interface, followed by conformational changes and packing into a stable film. specialchem.com

On a solid surface like skin, this compound spreads easily to form a thin, non-greasy film. atamanchemicals.com This film acts as an occlusive barrier, reducing transepidermal water loss and helping to maintain skin hydration. neuluna.comtiiips.com The effectiveness of this barrier is related to the ability of the this compound molecules to form a continuous and well-ordered film.

Molecular Orientation and Layer Formation in Adsorbed Films

The orientation of molecules within an adsorbed film dictates the properties of the interface. For long-chain molecules like this compound, the orientation is influenced by the nature of the substrate and the surrounding environment. nih.govnih.govnih.gov

In a monolayer at the air-water interface, as the film is compressed, the molecules transition from a "gaseous" state with random orientation to a more ordered "liquid" and "solid" state where the hydrocarbon chains are oriented more perpendicularly to the surface. For films on solid substrates, the molecular orientation will depend on the surface energy of the substrate.

Studies on similar long-chain amide molecules, such as erucamide, have shown that they can form monolayers, bilayers, and multilayers on surfaces, with the molecular orientation in the outermost layer being a key determinant of surface properties like friction and wettability. bris.ac.ukbris.ac.uk It is plausible that this compound behaves similarly, forming organized layers on surfaces. The long, flexible, and unsaturated chains of this compound would likely adopt a specific orientation to maximize van der Waals interactions between the chains, leading to the formation of a cohesive film. The presence of the cis-double bonds would likely result in a less densely packed film compared to saturated esters, contributing to its liquid nature and spreadability.

Table 2: Summary of Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Context in Article
This compound C40H76O2 The primary subject of the article, a long-chain wax ester.
Oleyl Alcohol C18H36O A reactant in the synthesis of this compound.
Erucic Acid C22H42O2 A reactant in the synthesis of this compound.

Spreading Behavior and Film Persistence

Tribological Performance Mechanisms

The tribological performance of a lubricant like this compound is a complex interplay of its chemical structure, its physical properties, and its interactions with the lubricated surfaces under various operating conditions. The mechanisms by which it reduces friction and wear can be understood by examining its behavior in different lubrication regimes and its interactions at the lubricant-surface interface.

This compound, like other long-chain esters, is expected to exhibit good friction-reducing and anti-wear properties. The primary mechanism for this is the formation of a protective film on the contacting surfaces. This film can be formed through physical adsorption, where the polar ester head group is attracted to the metal surface via van der Waals forces and dipole-dipole interactions. Under more severe conditions of high temperature and pressure, chemisorption can occur, leading to the formation of a more robust and durable tribofilm. This tribofilm acts as a sacrificial layer, preventing direct asperity-to-asperity contact and thereby reducing both friction and wear.

Research on analogous long-chain unsaturated esters has provided insights into their tribological performance. For instance, a study on oleyl oleate, a wax ester with a similar structure to this compound, reported its potential as an industrial biolubricant due to the positive impact of its ester functional group and long carbon chains on wear protection. ekb.eg The presence of unsaturation in the fatty acid chains can also play a role; while it may slightly decrease the packing density of the adsorbed film compared to saturated analogues, it can also influence the reactivity and film-forming characteristics under tribological stress.

A study on oleyl oleate provided the following physicochemical and tribological data, which can be considered indicative of the performance of this compound due to their structural similarity.

PropertyValue
Friction Coefficient (at 100 °C) 0.53 ± 0.08
Viscosity Index 197.51 ± 1.4
Flash Point 320 ± 2 °C
Pour Point -31 ± 1 °C
Oxidative Stability 186.9 ± 1.8 °C
Data for Oleyl Oleate, a structural analog of this compound. ekb.eg

The performance of this compound as a lubricant is highly dependent on the specific lubrication regime in which it is operating. These regimes are determined by the relative speed of the surfaces, the applied load, and the viscosity of the lubricant.

Hydrodynamic Lubrication: In this regime, the surfaces are completely separated by a relatively thick fluid film. The friction is primarily due to the internal shearing of the lubricant. The viscosity of this compound is a key parameter in this regime. A higher viscosity will generally lead to a thicker film and lower wear, but may also result in higher frictional losses due to increased viscous drag.

Elastohydrodynamic Lubrication (EHL): This regime occurs in non-conformal contacts, such as in gears and rolling element bearings, where the high pressures cause elastic deformation of the surfaces and a significant increase in the lubricant's viscosity. The ability of this compound to form a stable and sufficiently thick film under these high pressures is crucial for preventing surface fatigue and wear. The film thickness in EHL is influenced by the lubricant's pressure-viscosity coefficient.

Boundary Lubrication: Under conditions of high load and/or low speed, the lubricant film may become thin enough that asperity-to-asperity contact occurs. In this regime, the bulk viscosity of the lubricant is less important than its ability to form a protective surface film. The polar ester group of this compound plays a critical role here, adsorbing onto the metal surfaces to form a low-shear boundary film that minimizes friction and prevents severe wear. The long, unsaturated hydrocarbon chains contribute to the structure and properties of this boundary film.

The transition between these regimes can be visualized using a Stribeck curve, which plots the coefficient of friction as a function of the Hersey number (a dimensionless parameter incorporating viscosity, speed, and load).

The interaction between this compound and the lubricated surfaces can be further optimized through surface engineering and texturing. Creating micro- or nano-scale textures on the surfaces can enhance the tribological performance in several ways:

Lubricant Reservoirs: Surface textures can act as reservoirs for the lubricant, ensuring a consistent supply to the contact zone, which is particularly beneficial in starved lubrication conditions.

Hydrodynamic Lift: The geometry of the surface textures can generate additional hydrodynamic pressure, which can help to separate the surfaces and reduce friction, especially at lower speeds.

Wear Debris Entrapment: The dimples or grooves in a textured surface can trap wear debris, preventing it from causing further abrasive damage to the surfaces.

When used in conjunction with a lubricant like this compound, surface texturing can lead to a synergistic effect, where the properties of both the lubricant and the surface are optimized to achieve lower friction and wear over a wider range of operating conditions.

Adsorption: The initial step in the formation of a protective film is the adsorption of this compound molecules onto the surface. The strength and nature of this adsorption (physisorption vs. chemisorption) will depend on the surface material, temperature, and the presence of other chemical species.

Tribochemical Reactions: Under the high temperatures and pressures generated in the contact zone, chemical reactions can occur between the lubricant and the surface. For unsaturated esters like this compound, the double bonds can be sites for such reactions, potentially leading to polymerization or the formation of other complex surface films. These tribofilms can have significantly different properties than the original lubricant and can play a crucial role in providing anti-wear protection.

Compatibility with Surface Materials: The effectiveness of this compound as a lubricant will also depend on its compatibility with the specific materials of the contacting surfaces. For example, its adsorption characteristics may differ on steel, aluminum, or ceramic surfaces.

Understanding these interactions is key to predicting and controlling the tribological performance of this compound in various applications.

Advanced Applications and Formulation Science Perspectives

Role as an Emollient: Beyond Basic Functionality

As an emollient, oleyl erucate's primary function is to soften and smooth the skin by forming a protective layer that locks in moisture. deascal.com However, its performance transcends this basic definition, offering sophisticated benefits that are integral to modern cosmetic science.

Mimicry of Natural Lipid Layers and Related Biomimetics

The effectiveness of oleyl erucate (B1234575) as an emollient is significantly enhanced by its ability to mimic the natural lipid layers of the skin. The outermost layer of the skin, the stratum corneum, is composed of corneocytes embedded in a lipid matrix. This matrix, primarily consisting of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the skin's barrier function. nih.gov Formulations designed to be "biomimetic" aim to replicate this natural structure to repair and enhance the skin's protective capabilities. researchgate.net

This compound, a wax ester, provides lipid components that are similar to those found in natural skin lipids, such as those in jojoba oil. naturallythinking.com This similarity allows it to integrate seamlessly into the skin's surface, reinforcing the natural barrier and preventing excessive water loss. By supplying the skin with these special lipid components, it helps to protect the skin from drying out and maintains its suppleness. naturallythinking.com

Impact on Material Biomechanical Properties (e.g., Stress Reduction, Material Penetration)

The application of cosmetic formulations can induce mechanical stress on the skin. Ingredients that can mitigate this stress are highly valued. This compound contributes to a formulation's spreadability, allowing products to glide more easily across the skin. deascal.com This reduces the physical stress applied during application.

Furthermore, the interaction of emollients with the skin can influence the penetration of other active ingredients. By modifying the state of the stratum corneum's lipid matrix, this compound can potentially facilitate the diffusion of other compounds into the skin. researchgate.net Its ability to form a fine, non-occlusive film can also influence the release and penetration of active ingredients from a formulation.

The biomechanical properties of the skin itself, such as elasticity and resistance to stress, are influenced by its hydration level. dovepress.com By preventing water loss, this compound helps to maintain the skin's natural flexibility and resilience against environmental stressors. specialchem.com

Interactions with Co-formulation Ingredients (e.g., Glycerol, Silicones, Waxes)

The performance of this compound is often enhanced through synergistic interactions with other cosmetic ingredients.

Glycerol: A well-known humectant, glycerol attracts water to the skin. researchgate.net When formulated with this compound, a complementary action is achieved. While glycerol draws moisture to the skin, this compound forms a barrier to prevent that moisture from evaporating. specialchem.compatsnap.com This combination provides both immediate and long-lasting hydration. The presence of this compound can also help to modulate the viscosity and texture of glycerol-containing formulations, which can sometimes be tacky at high concentrations. patsnap.com

Waxes: Waxes are used in cosmetics to provide structure, thicken formulations, and improve wear resistance. ulprospector.com this compound, itself a liquid wax ester, can act as a plasticizer for harder waxes, improving the flexibility and application properties of stick products like lipsticks and antiperspirants. naturallythinking.comkosterkeunen.com It can also influence the crystallization of other waxes, leading to a smoother, more uniform product texture. ulprospector.com

IngredientFunctionSynergistic Effect with this compound
Glycerol HumectantProvides enhanced and prolonged skin hydration by combining humectant and occlusive properties.
Silicones Sensory ModifierCreates a superior silky, non-greasy feel and improves product spreadability.
Waxes Structuring AgentActs as a plasticizer, improving flexibility and texture of stick formulations.

Dispersion Science in Multi-Component Systems

The uniform distribution of solid particles, such as pigments and UV filters, is critical for the performance and aesthetic appeal of many cosmetic products. This compound plays a significant role in the science of dispersion within these complex systems.

Pigment and UV Filter Dispersion Mechanisms

Effective pigment dispersion involves three key stages: wetting, deagglomeration, and stabilization. abbeymb.comspecialchem.com Wetting involves the displacement of air from the surface of the pigment particles by the liquid medium. Deagglomeration is the process of breaking down clumps of particles. Stabilization prevents the dispersed particles from re-agglomerating. abbeymb.comspecialchem.com

This compound contributes to this process by acting as a dispersing medium. specialchem.com Its chemical structure allows it to effectively wet the surface of pigment and UV filter particles. By reducing the interfacial tension between the solid particles and the liquid phase, it facilitates the even distribution of these solids throughout the formulation. specialchem.com This is particularly important for color cosmetics, where uniform pigment dispersion is essential for consistent color payoff, and in sunscreens, where even distribution of UV filters is crucial for effective sun protection. specialchem.comresearchgate.net The stabilization of these dispersed particles can be achieved through mechanisms such as electrostatic and steric repulsion. specialchem.comulprospector.com

Dispersion StageRole of this compound
Wetting Displaces air from particle surfaces, promoting initial dispersion.
Deagglomeration Facilitates the breakdown of particle clumps by reducing interfacial tension.
Stabilization Helps to maintain particle separation, preventing re-agglomeration.

Emulsification Stability and Mechanisms

Emulsions are mixtures of two immiscible liquids, such as oil and water, where one is dispersed in the other in the form of droplets. ijirss.com These systems are inherently unstable and require emulsifiers to prevent phase separation. nih.govresearchgate.net

This compound, being an oil-soluble ingredient, resides in the oil phase of an emulsion. Its presence can influence the stability of the emulsion in several ways. It can affect the viscosity of the oil phase, which in turn impacts the movement of droplets and their tendency to coalesce. ijirss.com Furthermore, by interacting with the emulsifiers at the oil-water interface, it can contribute to the formation of a stable interfacial film. ijirss.com This film acts as a barrier, preventing the dispersed droplets from merging and leading to a more stable emulsion over time. nih.gov

Advanced Material Formulations

This compound's unique physicochemical properties make it a valuable component in the design of advanced material formulations, particularly within the cosmetic and personal care industries. Its ester structure, derived from long-chain unsaturated fatty acids and alcohols, imparts a desirable combination of emollience, spreadability, and a non-greasy skin feel, positioning it as a versatile ingredient for creating sophisticated product textures and enhancing performance.

Hybrid Emollient Systems and Blending Strategies

To achieve nuanced sensory profiles and optimized functional attributes, this compound is often formulated into hybrid emollient systems. Blending it with other emollients allows formulators to precisely control properties such as playtime, absorption speed, and after-feel. A common strategy involves combining this compound with medium-chain triglycerides or mineral oil. This approach can yield elegant skincare systems where this compound, with its rich, cushioning feel similar to jojoba oil, is balanced by the lighter, faster-spreading characteristics of the other emollients naturallythinking.com.

The objective of such blending is to create a cascading emollient effect. Initially, the low-viscosity emollient provides slip and easy application. As it absorbs or volatilizes, the this compound remains on the skin, providing a substantive, conditioning layer that prevents moisture loss without excessive oiliness specialchem.comdeascal.com. The ratio of this compound to other emollients is a critical factor and is adjusted based on the desired final product characteristics, whether it be a light daily lotion or a rich night cream. For instance, a higher concentration of this compound would be suitable for formulations targeting dry skin due to its barrier-support function specialchem.com.

Polymeric Film-Forming Agent Synergies in Formulations

In cosmetic formulations designed for long-wear or protective functions, such as foundations, sunscreens, and hair styling products, film-forming polymers are essential. These ingredients create a continuous layer on the skin or hair surface, offering benefits like water resistance, smudge resistance, and frizz control specialchem.com. While direct studies on the specific synergies between this compound and these polymers are not extensively documented in publicly available literature, formulation science principles suggest several potential benefits.

This compound can act as a natural plasticizer within a polymer matrix. Many film-formers can create brittle or tacky films; the inclusion of an emollient ester like this compound can impart flexibility and a more comfortable feel to the film, reducing the potential for cracking or flaking. Its lubricating properties can also enhance the spreadability of the formulation during application, ensuring a more uniform and even film formation deascal.com. Furthermore, this compound's ability to aid in the even distribution of pigments and active ingredients is particularly synergistic with film-formers in color cosmetics and sunscreens, potentially leading to improved color uniformity and more reliable SPF protection specialchem.com.

Formulation Strategies for Optimized Performance Attributes

Optimizing the performance of formulations containing this compound involves leveraging its intrinsic properties to meet specific product goals.

Sensory Enhancement: Due to its low viscosity and non-greasy feel, this compound is a key ingredient for creating products with a light, silky, and velvety after-feel specialchem.com. Formulation strategies often involve using it as a cost-effective alternative to jojoba oil to achieve a similar sensory experience specialchem.com. The concentration can be adjusted to modify the richness of a texture, from a light serum to a more substantial cream.

Gloss and Shine: this compound can impart a natural-looking gloss to formulations naturallythinking.com. In lipsticks and hair care products, this attribute is particularly desirable. In hair serums and conditioners, it adds shine to the hair shaft without weighing it down specialchem.com.

Improved Spreadability and Stability: The inclusion of this compound enhances the spreadability of emulsions, which allows for a more pleasant application experience and even distribution of the product deascal.com. From a stability perspective, as an oil-phase component, it must be effectively emulsified. The choice of emulsifier and the homogenization process are critical to ensure long-term stability and prevent phase separation. Experimental design methodologies, such as the Box-Behnken design, can be employed to optimize the concentrations of emollients like this compound in relation to emulsifiers and thickeners to achieve stable and aesthetically pleasing cosmetic emulsions.

Sustainable and Bio-based Material Development

This compound is increasingly recognized as a key ingredient in the development of sustainable and bio-based materials, aligning with the growing consumer and industrial demand for environmentally responsible products. Its vegetable origin and biodegradable nature make it a prime candidate for replacing petroleum-derived ingredients in various applications.

Replacement for Petroleum-Derived Ingredients in Industrial Applications

The shift away from mineral oils and other petroleum-derived ingredients is a significant trend in both the personal care and industrial sectors jree.irjree.ir. This compound serves as a viable, renewable alternative in several applications:

Cosmetics and Personal Care: In this sector, this compound directly competes with and replaces synthetic emollients and mineral oil. It offers comparable or superior skin-feel and moisturizing properties without the negative environmental connotations of petrochemically-derived ingredients naturallythinking.com. Its "eco-conscious" profile makes it suitable for vegan and natural formulations specialchem.com.

Industrial Lubricants and Plasticizers: Beyond cosmetics, this compound's properties are beneficial in industrial contexts. It can function as a natural lubricant and plasticizer specialchem.com. Bio-based lubricants, or "biolubricants," derived from vegetable oils and their esters, are gaining traction as alternatives to mineral oil-based lubricants due to concerns about environmental pollution jree.irjree.ir. These bio-based options often exhibit a higher viscosity index, higher flash points, and excellent lubricity researchgate.net. This compound, as a wax ester, fits into this category, contributing to the flexibility and durability of materials in various industrial applications specialchem.com.

Biodegradability Studies and Environmental Fate

The environmental profile of a chemical is determined by its persistence, bioaccumulation potential, and toxicity. This compound is considered to be readily biodegradable, meaning it can be broken down by microorganisms in the environment into simpler, harmless substances tox2u.com.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess biodegradability. The OECD 301 guidelines, for example, are a series of methods for determining "ready biodegradability" in an aerobic aqueous medium oecd.org. A substance is typically considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of its theoretical carbon dioxide production) within a 28-day period oecd.org. While specific OECD 301 test data for this compound is not always publicly detailed, safety data sheets for the substance classify it as "readily biodegradable" tox2u.com.

The environmental fate of a substance also considers its potential for toxicity to aquatic life. The table below presents aquatic toxicity data for long-chain alcohols that are structurally related to the components of this compound, providing an indication of its likely ecotoxicological profile.

Test OrganismDurationEndpointResult
Fish96 hoursNOEC> 0.4 mg/L (> limit of solubility)
Daphnia magna (aquatic invertebrate)48 hoursEC50> 0.01 mg/L (> limit of solubility)
Algae72 hoursEC50> 0.01 mg/L (> limit of solubility)
(Data based on structurally similar substances like Cetyl and Stearyl alcohol)

NOEC: No Observed Effect Concentration. EC50: The concentration of a substance that produces an effect in 50% of the test organisms.

According to its safety profile, this compound is not classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance or a very Persistent and very Bioaccumulative (vPvB) substance tox2u.com. This, combined with its ready biodegradability, indicates a favorable environmental fate with a low potential for long-term negative ecological impact.

Life Cycle Assessment Methodologies for Bio-based Materials

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. For bio-based materials like this compound, LCA provides a framework to quantify environmental performance, from the agricultural production of its feedstock to its final disposal. This analysis is crucial for identifying environmental hotspots and guiding the development of more sustainable products. The methodology follows the ISO 14040 and 14044 standards, which outline the four main phases of an LCA: goal and scope definition, life cycle inventory analysis, life cycle impact assessment, and interpretation. upmbiochemicals.commdpi.commdpi.comresearchgate.net

System Boundaries: Cradle-to-Gate Analysis

A "cradle-to-gate" analysis is a partial life cycle assessment that considers all processes from the extraction of raw materials ("cradle") up to the point where the product leaves the factory gates. upmbiochemicals.comresearchgate.net This approach excludes the use and end-of-life phases of the product's life cycle. For this compound, a bio-based ester, the cradle-to-gate assessment encompasses the agricultural phase of the raw materials (e.g., rapeseed for erucic acid and other oil crops for oleyl alcohol), transportation of these materials, and the manufacturing process of the final chemical compound.

The key stages within the cradle-to-gate boundary for this compound production typically include:

Cultivation and Harvesting of Biomass: This stage involves the agricultural production of the plant feedstocks. The environmental impacts are associated with land use, water consumption, fertilizer and pesticide application, and energy use for farming machinery.

Extraction of Fatty Acids and Alcohols: After harvesting, the plant materials undergo processes to extract the necessary chemical precursors. For instance, erucic acid is derived from rapeseed oil, and oleyl alcohol can be produced from the reduction of oleic acid, found in various vegetable and animal fats.

Esterification Process: This is the chemical synthesis step where erucic acid and oleyl alcohol are reacted to form this compound. This stage consumes energy and may involve the use of catalysts and solvents, which have their own environmental footprints.

A life cycle inventory (LCI) is compiled for each of these stages, quantifying all the inputs (e.g., energy, water, raw materials) and outputs (e.g., emissions to air, water, and soil; waste generation).

Table 1: Illustrative Cradle-to-Gate Life Cycle Inventory for this compound Production

Life Cycle StageInputsOutputs
Cultivation of Rapeseed and other Oil CropsLand, Water, Seeds, Fertilizers, Pesticides, Fuel for MachineryBiomass (Rapeseed, etc.), Emissions from Fertilizers and Machinery
Extraction of Erucic Acid and Oleyl AlcoholBiomass, Energy (Electricity, Heat), SolventsCrude Vegetable Oil, Fatty Acids, Alcohols, By-products (e.g., seed meal), Wastewater
Esterification to this compoundErucic Acid, Oleyl Alcohol, Catalyst, Energy (Heat, Electricity)This compound, Water, By-products, Waste Heat
End-of-Life Scenarios for this compound

The end-of-life phase is a critical component of a full "cradle-to-grave" LCA. For a bio-based and biodegradable material like this compound, several end-of-life scenarios are possible, each with different environmental implications. The choice of the most appropriate scenario often depends on the available waste management infrastructure and the specific application of the product containing this compound.

The primary end-of-life options for bio-based materials include:

Mechanical Recycling: This involves processing the waste material to be reused in new products. For this compound, this would likely be part of a larger plastic or lubricant recycling stream, if the material is compatible.

Chemical Recycling: This process breaks down the material into its chemical constituents, which can then be used to synthesize new materials. milanpolymerdays.org

Organic Recycling (Composting and Anaerobic Digestion): As a biodegradable ester, this compound can be subjected to microbial decomposition. In industrial composting, it would break down into carbon dioxide, water, and biomass. milanpolymerdays.org Anaerobic digestion would produce biogas (methane and carbon dioxide) and a digestate.

Incineration with Energy Recovery: The material can be combusted to generate heat and/or electricity. Since this compound is bio-based, the carbon dioxide released would be considered biogenic, potentially making this a carbon-neutral energy source. european-bioplastics.org

Landfilling: This is generally the least preferred option in the waste hierarchy. european-bioplastics.org In a landfill, biodegradable materials may break down anaerobically, producing methane, a potent greenhouse gas. mdpi.com

Table 2: Qualitative Comparison of End-of-Life Scenarios for this compound

End-of-Life ScenarioAdvantagesDisadvantages
Mechanical RecyclingConserves material resources, reduces the need for virgin material production.Potential for downcycling, contamination issues, requires established collection and sorting systems.
Chemical RecyclingCan produce high-quality raw materials, can handle mixed or contaminated waste streams.Can be energy-intensive, technologies may not be widely available at a commercial scale.
Organic RecyclingReturns organic matter to the soil (composting), produces renewable energy (anaerobic digestion).Requires specific conditions for biodegradation, potential for methane emissions if not properly managed.
Incineration with Energy RecoveryReduces waste volume, generates energy from waste.Loss of material resources, potential for air pollutant emissions if not properly controlled.
LandfillingLow cost and simple disposal method.Generation of leachate and greenhouse gases (methane), loss of material and energy resources.
Comparative Life Cycle Assessment (LCA)

A comparative LCA is used to evaluate the environmental performance of a product against one or more alternative products that fulfill the same function. researchgate.net For this compound, a comparative LCA would typically assess its environmental profile against petroleum-based alternatives, such as mineral oils or synthetic esters, commonly used in cosmetics and lubricants. epa.govdiva-portal.org

These studies often reveal that bio-based products have a lower carbon footprint and reduced reliance on fossil fuels. genomatica.comrsc.org However, they may also have higher impacts in other categories, such as land use, water consumption, and eutrophication, due to the agricultural phase. epa.gov

The results of a comparative LCA can be highly dependent on the system boundaries, allocation methods, and impact assessment methodologies used. For example, the inclusion of indirect land-use change (iLUC) can significantly alter the global warming potential results for bio-based materials.

Table 3: Illustrative Comparative LCA Data for Bio-based vs. Petroleum-based Esters

Impact CategoryBio-based Ester (e.g., this compound)Petroleum-based EsterKey Considerations
Global Warming Potential (kg CO2 eq.)LowerHigherBio-based materials sequester atmospheric carbon during growth.
Fossil Fuel Depletion (MJ)LowerHigherPetroleum is the primary feedstock for conventional esters.
Land Use (m²a)HigherLowerBio-based feedstocks require agricultural land for cultivation.
Water Consumption (m³)HigherLowerIrrigation for agriculture can be a significant contributor.
Eutrophication Potential (kg N eq.)HigherLowerFertilizer runoff from agriculture can contribute to eutrophication.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound toxicity data?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies, including humane endpoints and sample size justifications. For in vitro work, adhere to OECD guidelines (e.g., Test No. 429 for skin sensitization). Disclose conflicts of interest (e.g., industry funding) and submit raw data to repositories like Figshare or Zenodo .

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